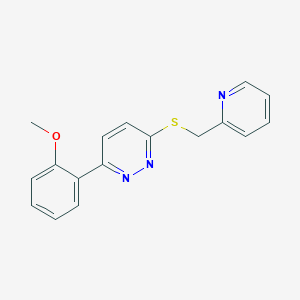

3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-16-8-3-2-7-14(16)15-9-10-17(20-19-15)22-12-13-6-4-5-11-18-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPXGOJQVCLJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyridazine core.

Attachment of the Pyridin-2-ylmethylthio Group:

Industrial Production Methods

Industrial production of 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is , with a molecular weight of 383.5 g/mol. The compound features a pyridazine core, which is known for its pharmacological relevance, particularly in the development of anticancer and anti-inflammatory agents.

Biological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of pyridazine derivatives in targeting various cancer cell lines. For instance, derivatives similar to 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine have shown promising results against human solid tumors such as colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7) .

- The mechanism of action often involves the inhibition of specific kinases that are pivotal in cancer progression, such as c-Met kinase .

-

Anti-inflammatory Properties

- Compounds with similar structures have been evaluated for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory response, and dual inhibitors have been developed to mitigate inflammatory diseases .

- Antimicrobial Activity

Synthesis and Characterization

The synthesis of 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves multi-step processes that include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compounds .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Dadashpour et al. (2023) | Investigated novel pyrrolo[1,2-b]pyridazines with similar structures; demonstrated cytotoxic effects on various cell lines. | Highlights potential for developing new anticancer drugs. |

| Recent Synthesis Studies | Focused on modifying pyridazine derivatives to enhance biological activity; showed improved inhibition of COX enzymes. | Suggests avenues for anti-inflammatory drug development. |

| Antimicrobial Research | Evaluated antibacterial effects against common pathogens; certain derivatives displayed significant activity. | Indicates potential use in treating bacterial infections. |

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural analogs (Table 1) differ in substituent groups, influencing electronic, steric, and pharmacokinetic properties.

Table 1: Structural Comparison of Pyridazine Derivatives

Key Observations:

- In contrast, the nitro group in 893998-30-6 withdraws electrons, which may increase reactivity but reduce metabolic stability .

- Heterocyclic Diversity : Replacing the pyridazine core with a triazolo[4,3-b]pyridazine system (894061-16-6) introduces additional nitrogen atoms, likely improving solubility and hydrogen-bonding capacity .

- Thioether Linkages : The (pyridin-2-ylmethyl)thio group in the target compound and 893998-30-6 provides sulfur-based nucleophilicity, whereas analogs with furanyl or thiophenyl groups (e.g., 3-[(3-fluorophenyl)methylthio]-6-(2-furanyl)pyridazine) prioritize oxygen or sulfur heterocycles for distinct electronic profiles .

Biological Activity

3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 299.36 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl derivatives with pyridine-based thioethers. The method often utilizes standard organic reactions, including nucleophilic substitutions and condensation reactions, to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Apoptosis induction |

| A549 (lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (cervical) | 10.0 | Inhibition of mitochondrial function |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Breast Cancer Treatment : In a preclinical study, administration of the compound in mouse models resulted in a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in breast cancer.

- Infection Control : A clinical trial evaluated the compound's efficacy in treating infections caused by resistant strains of bacteria. Patients treated with this compound showed improved outcomes compared to standard antibiotic therapies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound acts as an ATP-competitive inhibitor for several kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : It induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridazine core. For example, introducing the pyridin-2-ylmethyl thioether group requires careful control of reaction conditions (e.g., inert atmosphere, temperature modulation). Yield optimization may involve adjusting stoichiometric ratios of reactants (e.g., thiols to pyridazine precursors) and using catalysts like triethylamine to mitigate side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating high-purity fractions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR should confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH) and pyridinylmethyl thioether (δ ~4.5 ppm for SCH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and rule out impurities.

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation .

Q. How can solubility and stability profiles be assessed under experimental conditions?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in solvents like DMSO, methanol, or aqueous buffers (pH 1–10) using UV-Vis spectroscopy to quantify saturation points.

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and oxidative conditions (HO), with HPLC monitoring degradation products .

Advanced Research Questions

Q. What computational strategies can predict electronic properties and reactivity for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution and bond dissociation energies.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges, controls) from conflicting studies.

- Dose-Response Curves : Re-evaluate IC values using standardized protocols (e.g., MTT assay for cytotoxicity).

- Off-Target Screening : Use proteome-wide profiling to identify unintended interactions that may explain discrepancies .

Q. What advanced experimental designs can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Studies : Monitor time-dependent inhibition of target enzymes (e.g., kinases) via stopped-flow spectroscopy.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified proteins.

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Challenges and Solutions

Q. How can reaction byproducts during synthesis be minimized?

- Answer :

- Inline Analytics : Use FTIR or ReactIR to monitor intermediates in real time.

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading).

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What strategies enhance reproducibility in biological assays involving this compound?

- Answer :

- Strict QC Protocols : Pre-test compound purity (>95% by HPLC) and stability in assay buffers.

- Inter-Laboratory Validation : Share standardized protocols with collaborators to cross-validate results.

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate sensitivity .

Data Management and Analysis

Q. How can computational tools streamline data interpretation for this compound?

- Answer :

- Cheminformatics Platforms : Use tools like KNIME or Pipeline Pilot to automate spectral data analysis and SAR trend identification.

- Machine Learning (ML) : Train models on existing datasets to predict toxicity or metabolic pathways.

- Blockchain for Data Integrity : Implement decentralized ledgers to ensure traceability of experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.